Methyl dodec-6-ynoate
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Overview
Description
Methyl dodec-6-ynoate is an organic compound with the molecular formula C13H22O2. It is an ester derived from dodec-6-ynoic acid and methanol. This compound is characterized by the presence of a triple bond between the sixth and seventh carbon atoms in its dodecyl chain, making it an acetylenic ester. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl dodec-6-ynoate can be synthesized through several methods. One common approach involves the esterification of dodec-6-ynoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the alkylation of an enolate ion derived from a suitable precursor, followed by esterification. For example, the enolate ion of a dodec-6-ynoic acid derivative can be alkylated with methyl iodide to form the desired ester.
Industrial Production Methods
In industrial settings, this compound can be produced on a larger scale using similar methods. The esterification process is often optimized for higher yields and purity. Industrial production may also involve continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl dodec-6-ynoate undergoes various chemical reactions, including:
Oxidation: The triple bond in this compound can be oxidized to form diketones or other oxygenated products.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Selenium dioxide and tert-butyl hydroperoxide are commonly used for the oxidation of acetylenic esters.
Reduction: Lithium aluminum hydride is a typical reducing agent for converting esters to alcohols.
Substitution: Nucleophiles such as Grignard reagents can react with the ester group to form new carbon-carbon bonds.
Major Products Formed
Oxidation: Oxidation of this compound can yield diketones or hydroxy derivatives.
Reduction: Reduction typically produces the corresponding alcohol.
Substitution: Substitution reactions can lead to a variety of products depending on the nucleophile used.
Scientific Research Applications
Methyl dodec-6-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: this compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of methyl dodec-6-ynoate depends on the specific reaction or application. In general, the compound can act as a substrate for various enzymes, leading to the formation of different products. The triple bond in the molecule makes it reactive towards oxidation and reduction reactions, which are often catalyzed by specific enzymes or chemical reagents.
Comparison with Similar Compounds
Methyl dodec-6-ynoate can be compared with other acetylenic esters such as methyl octadec-9-ynoate and methyl but-2-ynoate. These compounds share similar reactivity due to the presence of a triple bond but differ in their chain length and specific applications. This compound is unique due to its specific chain length and the position of the triple bond, which can influence its reactivity and applications .
List of Similar Compounds
- Methyl octadec-9-ynoate
- Methyl but-2-ynoate
- Methyl undec-10-ynoate
Properties
CAS No. |
59303-51-4 |
---|---|
Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
methyl dodec-6-ynoate |
InChI |
InChI=1S/C13H22O2/c1-3-4-5-6-7-8-9-10-11-12-13(14)15-2/h3-6,9-12H2,1-2H3 |
InChI Key |
NEGKATIKEGYGDN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CCCCCC(=O)OC |
Origin of Product |
United States |
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